molecular formula C8H10N2O2 B1508359 N-(2-Methoxypyridin-3-yl)acetamide CAS No. 51468-07-6

N-(2-Methoxypyridin-3-yl)acetamide

Cat. No. B1508359
CAS RN: 51468-07-6
M. Wt: 166.18 g/mol
InChI Key: XBKYSGMHIHMLAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to “N-(2-Methoxypyridin-3-yl)acetamide” has been reported. For instance, “N-(Pyridin-2-yl)amides” and “3-bromoimidazo[1,2-a]pyridines” were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free .

Scientific Research Applications

Radioligand Synthesis and PET Imaging

  • Wang et al. (2009) reported the fully automated synthesis and initial PET evaluation of a TSPO radioligand, [11C]PBR28, which is closely related to N-(2-Methoxypyridin-3-yl)acetamide. This development is significant for potential preclinical and clinical PET studies in both animals and humans (Wang et al., 2009).

Chemical Constituents in Traditional Medicine

  • Du et al. (2018) conducted a study to determine the chemical constituents of the stem tuber of Pinellia pedatisecta. They identified three new alkaloids, including a compound closely related to N-(2-Methoxypyridin-3-yl)acetamide, which showed significant cytotoxicity against human cervical cancer HeLa cells (Du et al., 2018).

Green Synthesis in Chemical Production

  • Zhang Qun-feng (2008) discussed the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate in the production of azo disperse dyes. The study highlights a novel catalytic process offering high activity, selectivity, and stability (Zhang Qun-feng, 2008).

Development of Anticancer Agents

  • Wang et al. (2015) modified N-(2-Methoxypyridin-3-yl)acetamide derivatives to create potent anticancer agents. They synthesized a series of compounds and evaluated their antiproliferative activities against various human cancer cell lines, demonstrating reduced toxicity and effective tumor growth inhibition in animal models (Wang et al., 2015).

Molecular Docking and Density Functional Theory Studies

  • Asath et al. (2016) conducted conformational analysis and molecular docking studies on N-(5-aminopyridin-2-yl)acetamide, revealing its potential as a bioactive molecule with applications in antidiabetic treatments (Asath et al., 2016).

Synthesis of β3-Adrenergic Receptor Agonists

  • Maruyama et al. (2012) synthesized N-phenyl-(2-aminothiazol-4-yl)acetamides with a phenoxypropanolamine moiety as selective β3-adrenergic receptor agonists. These compounds showed potential for treating obesity and type 2 diabetes (Maruyama et al., 2012).

properties

IUPAC Name

N-(2-methoxypyridin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6(11)10-7-4-3-5-9-8(7)12-2/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKYSGMHIHMLAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(N=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90731290
Record name N-(2-Methoxypyridin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51468-07-6
Record name N-(2-Methoxypyridin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Methoxypyridin-3-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-Methoxypyridin-3-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(2-Methoxypyridin-3-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(2-Methoxypyridin-3-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(2-Methoxypyridin-3-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(2-Methoxypyridin-3-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.